(Z)-3-((heptadecyloxy)carbonyl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-((Heptadecyloxy)carbonyl)acrylic acid is an α,β-unsaturated carbonyl compound. These compounds are key building blocks in organic chemistry due to their versatile reactivity and ability to participate in various chemical transformations . This particular compound features a long heptadecyloxy chain, which can influence its physical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-((heptadecyloxy)carbonyl)acrylic acid typically involves the esterification of heptadecanol with acrylic acid, followed by a selective hydrogenation process to achieve the desired (Z)-configuration. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl group to saturated carbonyl compounds.
Substitution: The heptadecyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in the presence of sodium tungstate as a catalyst.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated carbonyl compounds.
Substitution: Amino or thio derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: (Z)-3-((Heptadecyloxy)carbonyl)acrylic acid is used as a precursor in the synthesis of complex organic molecules. Its reactivity makes it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound can be used to study the effects of long-chain fatty acid derivatives on cellular processes. It may also serve as a model compound for investigating the metabolism of similar molecules .
Medicine: The compound’s potential bioactivity makes it a candidate for drug development. Its derivatives could be explored for their therapeutic properties .
Industry: In the industrial sector, this compound can be used in the production of specialty polymers and coatings. Its unique properties can enhance the performance of these materials .
Wirkmechanismus
The mechanism by which (Z)-3-((heptadecyloxy)carbonyl)acrylic acid exerts its effects involves interactions with cellular membranes and enzymes. The long heptadecyloxy chain allows the compound to integrate into lipid bilayers, potentially altering membrane fluidity and function . Additionally, the α,β-unsaturated carbonyl group can react with nucleophilic sites on proteins, affecting their activity .
Vergleich Mit ähnlichen Verbindungen
(E)-3-((Heptadecyloxy)carbonyl)acrylic acid: The E-isomer of the compound, which has different physical and chemical properties due to the configuration around the double bond.
(Z)-3-((Octadecyloxy)carbonyl)acrylic acid: A similar compound with an octadecyloxy chain instead of a heptadecyloxy chain, affecting its hydrophobicity and reactivity.
Uniqueness: (Z)-3-((Heptadecyloxy)carbonyl)acrylic acid is unique due to its specific chain length and configuration, which influence its interactions with biological systems and its reactivity in chemical processes .
Eigenschaften
Molekularformel |
C21H38O4 |
---|---|
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
4-heptadecoxy-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C21H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-25-21(24)18-17-20(22)23/h17-18H,2-16,19H2,1H3,(H,22,23) |
InChI-Schlüssel |
CUOOOYOREBCEAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.